

Structure-Activity Relationship of 1-(4-(Diphenylamino)phenyl)ethanone Derivatives: A Comparative Guide

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Compound of Interest

Compound Name: 1-(4-(Diphenylamino)phenyl)ethanone

Cat. No.: B156629

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While a dedicated, comprehensive structure-activity relationship (SAR) study on **1-(4-(diphenylamino)phenyl)ethanone** and its direct derivatives is not extensively documented in publicly available literature, significant insights can be gleaned from the SAR of structurally analogous compounds. This guide provides a comparative analysis of these related molecules, focusing on their potential as anticancer agents, particularly as tubulin polymerization inhibitors and kinase inhibitors. The data and protocols presented are synthesized from studies on compounds sharing the core diphenylamine or a similar pharmacophore, offering a valuable starting point for the rational design of novel **1-(4-(diphenylamino)phenyl)ethanone** derivatives.

Comparative Analysis of Structurally Related Compounds

The biological activity of compounds structurally related to **1-(4-(diphenylamino)phenyl)ethanone** is significantly influenced by the nature and position of substituents on the phenyl rings and modifications to the ethanone moiety. The following table summarizes the SAR of key analogous compounds.

Compound ID	Core Structure	Key Substitutions/Modifications	Biological Activity	Potency (IC ₅₀ /GI ₅₀)	Reference
CIL-102	1-[4-(furo[2,3-b]quinolin-4-ylamino)phenyl]ethanone	Furo[2,3-b]quinoline fused system	Anticancer (Tubulin Polymerization Inhibitor)	0.025 μ M (mean GI ₅₀ across NCI-60)	[1]
6a	N-alkylated CIL-102 derivative	N-methylation of the aniline nitrogen	Anticancer (Prostate Cancer)	0.22 μ M (PC-3 cells)	[2]
6b	N-alkylated CIL-102 derivative	N-ethylation of the aniline nitrogen	Anticancer (Prostate Cancer)	0.20 μ M (PC-3 cells)	[2]
13a	CIL-102 oxime derivative	Ethanone converted to O-2-aminoethyloxime	Anticancer (Non-Small-Cell Lung Cancer)	Selectively active against NCI-H460	[3]
Compound 25	4-phenylamino-3-quinolinecarbonylnitrile	3-morpholinopropoxy at C-7 of quinoline	Src Kinase Inhibitor	3.8 nM (enzymatic), 940 nM (cellular)	[4]
Compound 11b	4-N-phenylamino quinoline	Specific substitutions on the phenylamino ring	AChE and BChE Inhibitor	AChE: 0.86 μ M, BChE: 2.65 μ M	[5]

Key SAR Observations:

- **Heterocyclic Core:** The fusion of a heterocyclic ring system, such as the furo[2,3-b]quinoline in CIL-102, to the diphenylamine core is critical for potent anticancer activity.[1]
- **N-Alkylation:** N-alkylation of the aniline nitrogen in CIL-102 derivatives can enhance potency and selectivity against specific cancer cell lines, such as prostate cancer.[2]
- **Modification of the Ethanone Group:** Conversion of the ethanone moiety to an oxime derivative, as seen in compound 13a, can improve water solubility and oral bioavailability, making it a more viable drug candidate.[3]
- **Substitutions on the Phenyl Rings:** In related kinase inhibitors, substitutions on the phenyl rings, such as the 3-morpholinopropoxy group in the 4-phenylamino-3-quinolinecarbonitrile series, are crucial for potent enzymatic and cellular activity.[4]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the evaluation of novel **1-(4-(diphenylamino)phenyl)ethanone** derivatives.

MTT Assay for Cell Viability

This assay is a colorimetric method used to assess the cytotoxic effects of compounds on cancer cell lines.[5][6][7]

Materials:

- Human cancer cell lines (e.g., PC-3, MCF-7, A549)
- RPMI-1640 or DMEM medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
- 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
- Dimethyl sulfoxide (DMSO)
- 96-well plates

- Microplate reader

Protocol:

- Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
- Treat the cells with various concentrations of the test compounds (typically from 0.01 to 100 µM) and incubate for 48-72 hours.
- Add 20 µL of MTT solution to each well and incubate for another 4 hours.
- Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value.

In Vitro Tubulin Polymerization Assay

This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.[\[8\]](#)[\[9\]](#)[\[10\]](#)

Materials:

- Purified bovine brain tubulin (>99% pure)
- Polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
- Guanosine-5'-triphosphate (GTP)
- Test compounds dissolved in DMSO
- Temperature-controlled spectrophotometer

Protocol:

- Prepare a reaction mixture containing tubulin (e.g., 1 mg/mL) in polymerization buffer on ice.
- Add GTP to a final concentration of 1 mM.
- Add the test compound at various concentrations. A known tubulin inhibitor (e.g., colchicine) and a polymerization promoter (e.g., paclitaxel) should be used as controls.
- Transfer the reaction mixture to a pre-warmed 96-well plate in a spectrophotometer set to 37°C.
- Monitor the change in absorbance at 340 nm over time (e.g., every 30 seconds for 60 minutes). An increase in absorbance indicates tubulin polymerization.
- Determine the effect of the compound on the rate and extent of tubulin polymerization.

In Vitro Kinase Inhibition Assay (Example: EGFR Kinase)

This assay determines the ability of a compound to inhibit the activity of a specific protein kinase, such as the Epidermal Growth Factor Receptor (EGFR) kinase.[\[11\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#)

Materials:

- Recombinant human EGFR kinase domain
- Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
- ATP
- A suitable peptide substrate for EGFR (e.g., a poly(Glu, Tyr) 4:1)
- Test compounds dissolved in DMSO
- ADP-Glo™ Kinase Assay kit (Promega) or similar detection system

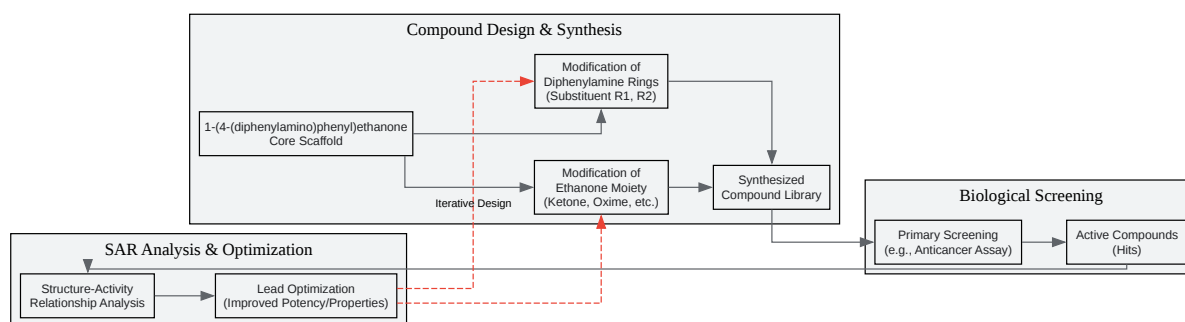
Protocol:

- In a 96-well plate, add the EGFR enzyme, the test compound at various concentrations, and the peptide substrate in the kinase buffer.

- Initiate the kinase reaction by adding ATP. The final ATP concentration should be close to its K_m value for the enzyme.
- Incubate the reaction at 30°C for a specified time (e.g., 30-60 minutes).
- Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's instructions. This typically involves a luciferase-based reaction that measures the amount of remaining ATP, which is inversely proportional to the kinase activity.
- Calculate the percentage of kinase inhibition relative to a no-inhibitor control and determine the IC_{50} value.

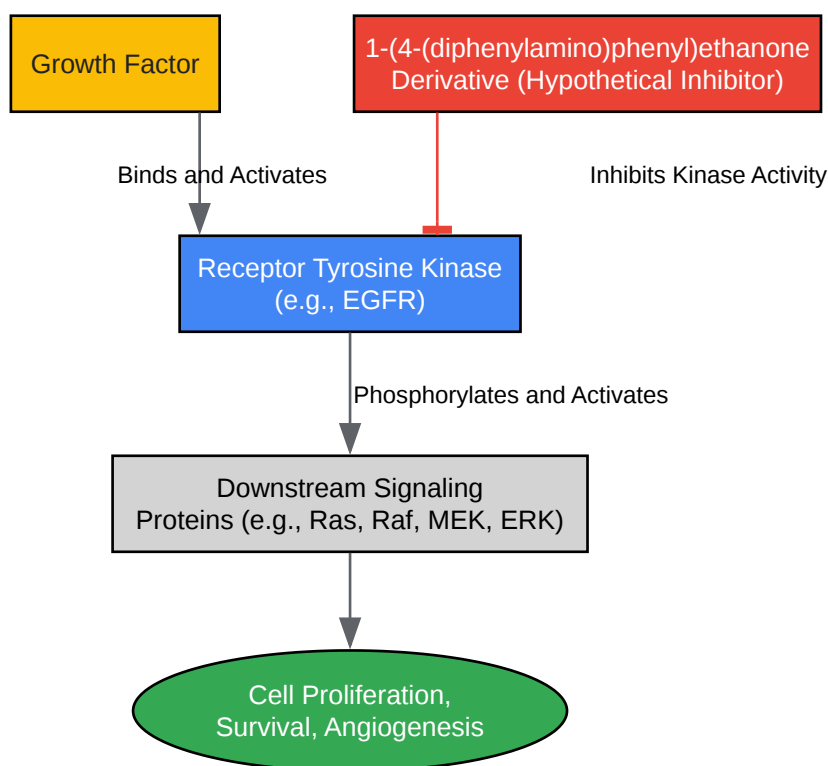
Visualizing the SAR Workflow and Signaling Pathways

The following diagrams, generated using the DOT language, illustrate a conceptual workflow for a structure-activity relationship study and a simplified signaling pathway that could be targeted by **1-(4-(diphenylamino)phenyl)ethanone** derivatives.



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Caption: A conceptual workflow for a structure-activity relationship (SAR) study.



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Caption: A simplified receptor tyrosine kinase signaling pathway.

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